REACTION_CXSMILES
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CS(O[CH:6]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8][CH:7]1[C:20]([O:22][CH2:23][CH3:24])=[O:21])(=O)=O.C1CCN2C(=NCCC2)CC1>C1C=CC=CC=1>[N:10]1([C:13]([O:15][C:16]([CH3:17])([CH3:19])[CH3:18])=[O:14])[CH2:11][CH2:12][CH:6]=[C:7]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:8][CH2:9]1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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After cooling
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
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CUSTOM
|
Details
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the residue was purified by flash column chromatography (30% EtOAc in hexane)
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Name
|
|
Type
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product
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Smiles
|
N1(CCC(=CCC1)C(=O)OCC)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 540 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |